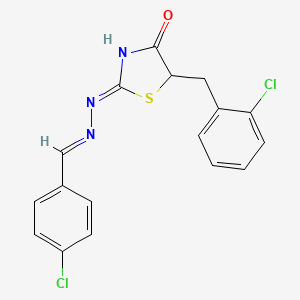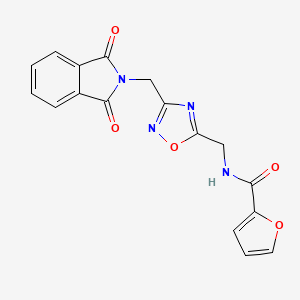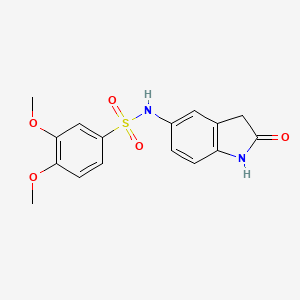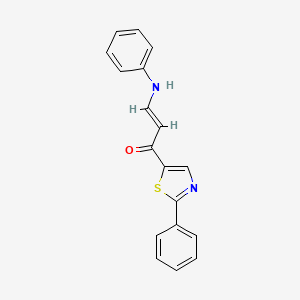![molecular formula C7H4Br2N2 B2380028 4,7-ジブロモピラゾロ[1,5-a]ピリジン CAS No. 1473425-66-9](/img/structure/B2380028.png)
4,7-ジブロモピラゾロ[1,5-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₇H₄Br₂N₂. It is characterized by a pyrazolo[1,5-a]pyridine core structure with bromine atoms substituted at the 4 and 7 positions.
科学的研究の応用
4,7-Dibromopyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for 4,7-Dibromopyrazolo[1,5-a]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,7-Dibromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)₂) with bases such as potassium carbonate (K₂CO₃) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Coupling Reactions: Formation of biaryl or styryl derivatives.
Reduction Reactions: Formation of pyrazolo[1,5-a]pyridine without bromine substituents
作用機序
The mechanism of action of 4,7-Dibromopyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound may act as inhibitors of specific enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole ring.
Uniqueness
4,7-Dibromopyrazolo[1,5-a]pyridine is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other pyrazolo[1,5-a]pyridine derivatives. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .
特性
IUPAC Name |
4,7-dibromopyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCHPVZGXWDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)
![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)

![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)


![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
